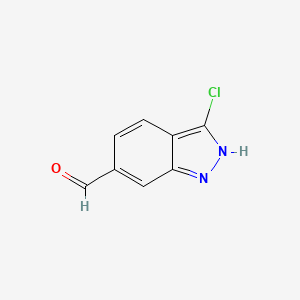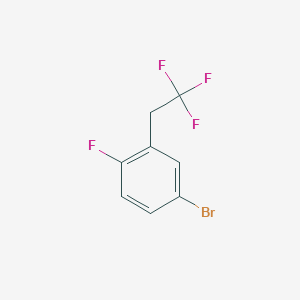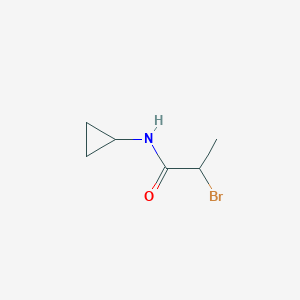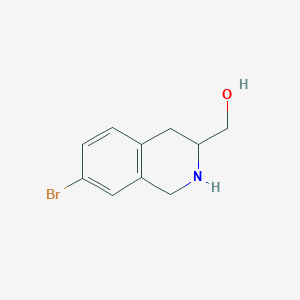
(7-溴-1,2,3,4-四氢异喹啉-3-基)甲醇
描述
(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: is a brominated organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its molecular formula C10H12BrNO and a molecular weight of 242.12 g/mol . It is a light yellow solid with a purity of 97%.
科学研究应用
(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: has several scientific research applications, including:
Chemistry: : It serves as a building block in the synthesis of more complex organic molecules.
Biology: : The compound is used in the study of biological systems, particularly in the development of new drugs.
Industry: : The compound is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用机制
Target of Action
Similar compounds such as 6-bromo-3,4-dihydroisoquinolin-1 (2h)-one have been used in the synthesis of benzolactams as dopamine d3 receptor ligands .
Mode of Action
If it acts similarly to related compounds, it may interact with its target receptor, potentially causing conformational changes that affect the receptor’s function .
Biochemical Pathways
Related compounds have been shown to inhibit intracellular phosphorylation of hsp27 as well as lps-induced tnfα release in cells , suggesting potential involvement in inflammatory response pathways.
Result of Action
Related compounds have been shown to inhibit intracellular phosphorylation of hsp27 as well as lps-induced tnfα release in cells , suggesting potential anti-inflammatory effects.
Action Environment
It is known that the compound is insoluble in water , which could potentially affect its bioavailability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline . The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high yield and purity. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of specific solvents to optimize the reaction efficiency.
化学反应分析
(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) .
Reduction: : Reduction reactions can convert the compound to 7-bromo-1,2,3,4-tetrahydroisoquinoline using reducing agents such as sodium borohydride (NaBH4) .
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) , temperature control , and catalysts to facilitate the reactions.
相似化合物的比较
(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: is compared with other similar compounds, such as 7-bromo-1,2,3,4-tetrahydroisoquinoline and 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol .
List of Similar Compounds
7-bromo-1,2,3,4-tetrahydroisoquinoline
7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
7-bromo-1,2,3,4-tetrahydroisoquinoline-3-ol
属性
IUPAC Name |
(7-bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-3,10,12-13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNOASUKXWYZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

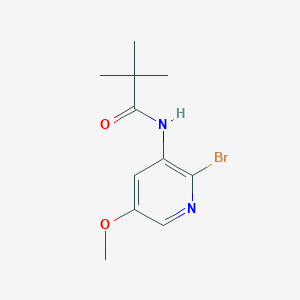
![N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521791.png)
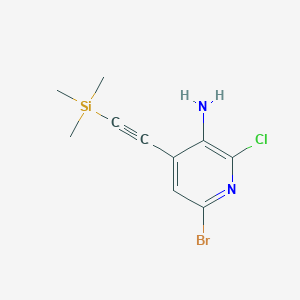
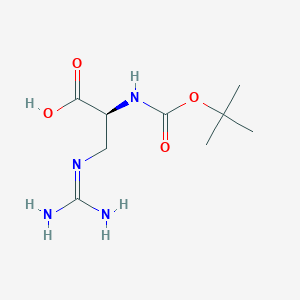

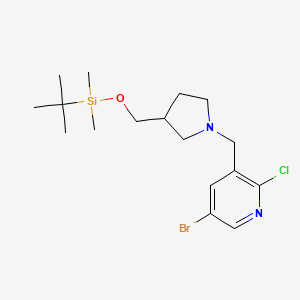
![3-[2-(Trimethylsilyl)ethynyl]imidazo[1,2-a]pyridine](/img/structure/B1521797.png)

![N-Boc-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1521800.png)
